molecular formula C29H46O2 B019670 (1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 104211-64-5

(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B019670
CAS No.: 104211-64-5
M. Wt: 426.7 g/mol
InChI Key: NIKMORRDAXLLOU-YXJZIJINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OH-Dmdh-D3 involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of OH-Dmdh-D3 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply .

Chemical Reactions Analysis

Types of Reactions

OH-Dmdh-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydro derivatives of OH-Dmdh-D3, each with unique biological activities .

Scientific Research Applications

OH-Dmdh-D3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.

    Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its potential in treating diseases related to vitamin D deficiency, such as osteoporosis and certain cancers.

    Industry: Utilized in the development of new pharmaceuticals and nutritional supplements .

Mechanism of Action

OH-Dmdh-D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, it modulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the VDR, retinoid X receptor (RXR), and various signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

OH-Dmdh-D3 is unique due to its specific structural modifications, which confer enhanced stability and distinct biological activities compared to other vitamin D analogs. These modifications make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

104211-64-5

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H46O2/c1-19(2)28(5,6)16-14-20(3)25-12-13-26-22(9-8-15-29(25,26)7)10-11-23-17-24(30)18-27(31)21(23)4/h10-11,14,16,19-20,24-27,30-31H,4,8-9,12-13,15,17-18H2,1-3,5-7H3/b16-14+,22-10+,23-11-/t20-,24+,25-,26+,27-,29-/m1/s1

InChI Key

NIKMORRDAXLLOU-YXJZIJINSA-N

Isomeric SMILES

C[C@H](/C=C/C(C)(C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C

SMILES

CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1-hydroxy-24,24-dimethyl-22-dehydrovitamin D3
OH-DMDH-D3

Origin of Product

United States

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